2,4-Dimethoxy-3-methylpyridine

Description

Overview of Pyridine (B92270) Alkaloids and Synthetic Analogues

Pyridine alkaloids are a class of naturally occurring nitrogen-containing compounds that feature a pyridine ring in their structure. wikipedia.org These alkaloids are found in a variety of plants and even in some marine organisms, insects, and amphibians. alfa-chemistry.com Notable examples include nicotine (B1678760) and anabasine, which are predominantly found in plants of the Nicotiana genus, such as tobacco. wikipedia.org Other plant-derived pyridine alkaloids include arecaidine, guvacine, and cytisine. alfa-chemistry.com The pyridine ring is a key structural motif that contributes to the biological activity of these compounds, which can range from acting as defense mechanisms in insects to having effects on the central nervous system in humans. alfa-chemistry.comnih.gov

The structural diversity and biological significance of pyridine alkaloids have inspired chemists to create synthetic analogues. These are molecules designed and synthesized in the laboratory that mimic the structure and, often, the function of their natural counterparts. The synthesis of these analogues allows for the exploration of structure-activity relationships, aiming to enhance desired properties or reduce unwanted side effects. For instance, synthetic analogues of the antitumor antibiotics netropsin (B1678217) and distamycin have been created by incorporating a pyridine ring. nih.gov Furthermore, unique synthetic strategies have been developed to create pyridine-derived analogues of the anti-tubercular drug bedaquiline, demonstrating that the replacement of its quinoline (B57606) ring with pyridine heterocycles can retain anti-tubercular activity. nih.govrsc.org

Importance of Pyridine Derivatives in Organic Synthesis and Material Science

Pyridine and its derivatives are fundamental building blocks in organic synthesis due to their unique chemical properties. nih.gov The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, making it a useful ligand in transition metal complexes and a catalyst in various reactions. nih.govijpsonline.com Pyridine derivatives are synthesized through several methods, including condensation reactions, cyclization reactions, and cross-coupling reactions, each offering a pathway to a diverse array of substituted pyridines. numberanalytics.com These compounds serve as crucial intermediates in the production of a wide range of products, including pharmaceuticals and agrochemicals. ijpsonline.comresearchgate.net In the pharmaceutical industry, the pyridine scaffold is considered a "privileged structure" because it is a common feature in many biologically active compounds. mdpi.com

In the realm of material science, pyridine derivatives are increasingly being investigated for their potential in creating novel materials with specific electronic and optical properties. numberanalytics.com For example, they are used in the synthesis of conjugated polymers, which have applications in electronics and optoelectronics. numberanalytics.com The incorporation of pyridine units into polymer backbones can influence properties such as solubility, thermal stability, and charge transport. Furthermore, pyridine-based compounds are utilized in the development of dyes and pigments. numberanalytics.com The investigation of polynitro-bridged pyridine derivatives has also shown their potential as high-energy materials. researchgate.net

Historical Context of Substituted Pyridine Research

The history of pyridine itself dates back to 1849, when it was discovered by the Scottish chemist Thomas Anderson. ijpsonline.com Initially, research quantities of pyridine were obtained from coal tar. illinois.edu The first significant synthesis of a pyridine derivative was reported in 1881 by Arthur Rudolf Hantzsch, who developed a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org This reaction, now known as the Hantzsch pyridine synthesis, remains a versatile method for preparing a wide variety of substituted pyridines. beilstein-journals.org

Another key historical development was the Chichibabin pyridine synthesis, first described in 1924. wikipedia.org This method generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds in the presence of ammonia or its derivatives. wikipedia.org While it often suffers from lower yields compared to the Hantzsch synthesis, its use of inexpensive precursors has made it a basis for several industrial routes. wikipedia.org Throughout the 20th century, the demand for pyridine and its derivatives grew, driven by their use in the production of polymers and the discovery of their utility in pharmaceuticals and agrochemicals. beilstein-journals.org This has led to the continuous development of new and more efficient synthetic methods for creating specifically substituted pyridines. bohrium.com

Rationale for Comprehensive Study of 2,4-Dimethoxy-3-methylpyridine

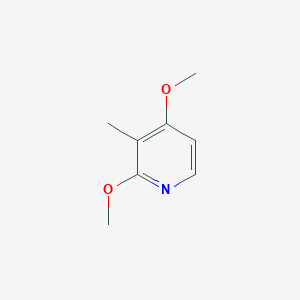

The compound this compound, with the molecular formula C₈H₁₁NO₂, is a member of the substituted pyridine family. smolecule.com Its structure is characterized by a pyridine ring with two methoxy (B1213986) groups at positions 2 and 4, and a methyl group at position 3. The presence and specific arrangement of these functional groups—methoxy and methyl—on the pyridine core suggest that this compound may possess unique chemical reactivity and biological properties, making it a subject of interest for detailed study.

Structure

3D Structure

Properties

CAS No. |

451458-80-3 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2,4-dimethoxy-3-methylpyridine |

InChI |

InChI=1S/C8H11NO2/c1-6-7(10-2)4-5-9-8(6)11-3/h4-5H,1-3H3 |

InChI Key |

IQFPKVBKKSXICH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethoxy 3 Methylpyridine and Analogues

Green Chemistry Principles in the Synthesis of 2,4-Dimethoxy-3-methylpyridine

The application of green chemistry principles to the synthesis of pyridine (B92270) derivatives, including this compound, is a growing area of research focused on developing more sustainable and environmentally benign chemical processes. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com

Solvent-Free Reactions and Alternative Reaction Media

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions and the use of alternative, greener solvents are therefore highly desirable.

Solvent-free, or solid-state, reactions have been successfully employed for the synthesis of various pyridine derivatives. rsc.orgconicet.gov.artandfonline.com These reactions are typically carried out by grinding or heating the reactants together without any solvent. For instance, the Hantzsch pyridine synthesis, a well-known method for preparing dihydropyridines which can then be oxidized to pyridines, has been adapted to solvent-free conditions using catalysts like Wells-Dawson heteropolyacids. conicet.gov.ar Similarly, the synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using recyclable catalysts such as ZSM-5 and CoCl₂·6H₂O. tandfonline.comtandfonline.com These methods offer advantages such as high efficiency, simple work-up procedures, and reduced environmental impact. tandfonline.comtandfonline.com

The use of water as a reaction medium is another cornerstone of green chemistry. A notable example is the rapid, metal-free synthesis of imidazo[1,2-a]pyridines, where the key cycloisomerization step proceeds to quantitative yield in minutes when performed in water at ambient temperature. rsc.org Other green solvents, such as aqueous ethyl lactate (B86563) and ionic liquids, have also been explored for the synthesis of pyridine derivatives, offering biodegradable and recyclable alternatives to traditional organic solvents. bohrium.com

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov This method has been successfully applied to the one-pot, four-component synthesis of novel pyridine derivatives. nih.gov

While specific solvent-free or aqueous-based syntheses for this compound are not extensively documented in readily available literature, the general methodologies developed for other substituted pyridines provide a strong foundation for adapting these greener approaches. For example, a potential green synthesis of this compound could involve the methylation of 2,4-dimethoxypyridine (B102433) using a methylating agent in a solvent-free or aqueous system, potentially with catalytic mediation.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy and reaction mass efficiency (RME) are crucial metrics for evaluating the "greenness" of a chemical process. buecher.deresearchgate.net Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A higher atom economy signifies a more efficient process with less waste generation. rsc.org

Rearrangement reactions are inherently atom-economical as all atoms of the reactant are typically incorporated into the product. researchgate.net In the context of pyridine synthesis, cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, are highly atom-economic methods for constructing the pyridine ring. numberanalytics.com

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the efficiency of a reaction by considering the masses of all reactants, solvents, and reagents used relative to the mass of the final product. rsc.orgresearchgate.net A higher RME indicates a more sustainable process.

For example, a comparison of green metrics for the synthesis of imidazo[1,2-a]pyridines showed that a novel aqueous, metal-free route had a significantly better atom economy and RME compared to traditional industrial routes. rsc.org

To illustrate these concepts for a hypothetical synthesis of this compound, consider the methylation of 2,4-dimethoxypyridine with a methylating agent like dimethyl sulfate (B86663).

Hypothetical Atom Economy Calculation:

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 2,4-dimethoxypyridine | 139.15 | This compound | 153.18 |

| Dimethyl sulfate | 126.13 |

In this simplified reaction, not all atoms from the dimethyl sulfate would be incorporated into the final product, leading to a lower atom economy. A detailed RME assessment would further account for the solvent, base, and any other reagents used in the process, providing a more holistic view of the reaction's efficiency.

Catalytic Methodologies for Reduced Waste Generation

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and efficiency, often under milder conditions, thereby reducing waste and energy consumption. researchgate.netrsc.org A wide array of catalytic systems have been developed for the synthesis of pyridine and its derivatives.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling, a key advantage in reducing waste. tandfonline.com Examples include:

Zeolites (e.g., ZSM-5): Used for the solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com

Magnetically recoverable nanocatalysts: These offer the advantage of easy separation from the reaction mixture using an external magnet and have been employed in the synthesis of various pyridine derivatives. researchgate.net

Metal oxides on supports: A sustainable molybdenum oxide loaded on zirconia (MoO3/ZrO2) has been used for the multicomponent synthesis of dihydropyridines. bohrium.com

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more challenging, they often exhibit high activity and selectivity.

Transition metal complexes: Complexes of iron, rsc.org copper, rsc.org cobalt, tandfonline.com and rhodium acs.org have been used to catalyze various pyridine syntheses. For instance, visible-light-mediated copper catalysis has been employed for the synthesis of substituted imidazo[1,2-α]pyridines using molecular oxygen as a green oxidant. rsc.org

Organocatalysts: Small organic molecules can also act as catalysts, avoiding the use of potentially toxic or expensive metals. For example, Et₃N has been used as a catalyst in the solvent-free synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org

Electrocatalysis: This emerging field uses electricity to drive chemical reactions, often with high efficiency and under mild conditions. Electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated, contributing to energy savings and waste reduction. acs.org

The table below summarizes some catalytic approaches for pyridine synthesis with a focus on green aspects.

| Catalyst Type | Example Catalyst | Reaction Type | Green Advantages |

| Heterogeneous | ZSM-5 | Synthesis of 2,4,6-triarylpyridines | Solvent-free, reusable catalyst tandfonline.com |

| Heterogeneous | Magnetically recoverable nanocatalysts | Multicomponent pyridine synthesis | Easy separation and recycling researchgate.net |

| Homogeneous | Copper(I) chloride | Synthesis of substituted imidazo[1,2-α]pyridines | Visible light-mediated, uses O₂ as oxidant rsc.org |

| Organocatalyst | Triethylamine (Et₃N) | Synthesis of imidazo[1,2-a]pyridine derivatives | Metal-free, solvent-free rsc.org |

| Electrocatalyst | Carbon-supported rhodium | Hydrogenation of pyridines | Ambient temperature and pressure, high current efficiency acs.org |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethoxy 3 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring itself is inherently resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. mdpi.comnih.gov Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom can be protonated, further increasing the ring's deactivation. Electrophilic attack on the unsubstituted pyridine ring, when forced under harsh conditions, occurs preferentially at the 3-position (meta-position). mdpi.comresearchgate.net

However, the presence of strong electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), on the 2,4-Dimethoxy-3-methylpyridine ring dramatically alters this reactivity. These groups activate the pyridine nucleus towards electrophilic attack by increasing the electron density of the ring through resonance and inductive effects.

Direct experimental data on the nitration and halogenation of this compound is not extensively documented in publicly available literature. However, based on established principles of electrophilic substitution on substituted pyridines, a predictable reaction pathway can be outlined.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). chemicalbook.com Given the activated nature of the this compound ring, nitration is expected to proceed under milder conditions than those required for unsubstituted pyridine. The reaction would likely yield a single major product, 2,4-Dimethoxy-3-methyl-5-nitropyridine.

Halogenation: Similarly, halogenation (e.g., bromination or chlorination) would be expected to occur at the same position. The reaction typically involves the use of a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a more potent electrophile. mdpi.com The anticipated product would be 5-bromo-2,4-dimethoxy-3-methylpyridine or 5-chloro-2,4-dimethoxy-3-methylpyridine.

The table below summarizes the predicted outcomes and plausible conditions for these reactions, drawing analogies from known reactions of other activated pyridine derivatives. prepchem.com

| Reaction | Reagents | Predicted Major Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2,4-Dimethoxy-3-methyl-5-nitropyridine |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,4-dimethoxy-3-methylpyridine |

| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-2,4-dimethoxy-3-methylpyridine |

The regiochemical outcome of electrophilic substitution on this compound is controlled by the directing effects of the existing substituents. Both methoxy and methyl groups are activating and act as ortho, para-directors. google.comgoogleapis.com The available positions for substitution on the ring are C5 and C6.

The 2-methoxy group directs incoming electrophiles to its ortho position (C3, which is blocked) and its para position (C5).

The 4-methoxy group directs incoming electrophiles to its ortho positions (C3 and C5).

The 3-methyl group directs incoming electrophiles to its ortho positions (C2 and C4, both blocked) and its para position (C6).

Analyzing these directing effects reveals a strong synergistic activation of the C5 position. Both the 2-methoxy and 4-methoxy groups strongly direct the electrophile to C5. While the 3-methyl group directs towards C6, the directing effect of two methoxy groups is significantly stronger than that of a single methyl group. Therefore, electrophilic attack will occur almost exclusively at the C5 position, which is ortho to the 4-methoxy group and para to the 2-methoxy group.

Nucleophilic Substitution Reactions

The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). An attacking nucleophile can form a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom, which is not possible for attack at the 3- or 5-positions.

In this compound, the methoxy groups are located at the activated C2 and C4 positions. Although methoxy groups are generally considered poor leaving groups, their displacement by strong nucleophiles is possible, especially from such activated positions on an electron-deficient ring. Reactions using reagents like sodium hydride with lithium iodide have been shown to facilitate the amination of methoxypyridines. prepchem.com Therefore, under forcing conditions with potent nucleophiles (e.g., amides, thiolates), it is conceivable that one or both methoxy groups could be displaced. The C2 position is often more reactive than the C4 position in such reactions.

Halogenated derivatives of this compound are expected to be versatile intermediates for further functionalization via nucleophilic substitution. The reactivity of a halogen substituent is highly dependent on its position on the pyridine ring.

Halogen at C2 or C4: A halogen at either of these positions would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, cyanides) via the SₙAr mechanism. This high reactivity is exemplified in the synthesis of 5-bromo-2-methoxy-3-nitropyridine, where a 2-chloro substituent is easily displaced by sodium methoxide.

Halogen at C5 or C6: A halogen at the C5 or C6 position would be significantly less reactive towards standard SₙAr reactions because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. Displacement would require much harsher conditions, very strong nucleophiles, or proceed through alternative mechanisms such as an elimination-addition (pyridyne) pathway.

The predicted reactivity of hypothetical halo-derivatives is summarized below.

| Compound | Position of Halogen (X) | Predicted Reactivity towards Nucleophiles |

| 2-Halo-4-methoxy-3-methylpyridine | C2 | High |

| 4-Halo-2-methoxy-3-methylpyridine | C4 | High |

| 5-Halo-2,4-dimethoxy-3-methylpyridine | C5 | Low |

| 6-Halo-2,4-dimethoxy-3-methylpyridine | C6 | Moderate (activated by adjacent nitrogen) |

Oxidation Reactions

Substituted pyridines can undergo oxidation at two primary sites: the ring nitrogen atom or the alkyl side chains.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, typically by peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), to form the corresponding pyridine N-oxide. This is a common reaction for many pyridine derivatives and is also a known metabolic pathway for 3-substituted pyridines. The formation of this compound N-oxide is therefore a highly probable reaction outcome upon treatment with a suitable oxidizing agent.

Side-Chain Oxidation: The methyl group at the C3 position can also be oxidized. The conversion of a methyl group on an aromatic ring to a carboxylic acid typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (heat, strong acid/base). The vapor-phase catalytic oxidation of methylpyridines over metal oxide catalysts is also an industrial method to produce the corresponding aldehydes or carboxylic acids. However, simple alkylpyridines are generally resistant to oxidation at the side chain unless activated by an electron-withdrawing group. Given the electron-rich nature of the this compound ring, side-chain oxidation would likely require forcing conditions and may compete with ring degradation.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a pivotal step in the functionalization of the pyridine ring, as it alters the electron distribution, enhances the reactivity of the ring, and enables subsequent reactions that are not feasible with the parent pyridine. The product of this reaction, this compound N-oxide, is a stable and isolable crystalline solid. google.com

The synthesis of pyridine N-oxides is a well-established process in organic chemistry. wikipedia.org Typically, the oxidation is achieved using peroxy acids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid like acetic acid. wikipedia.org The resulting N-oxide is a key intermediate in the synthesis of more complex molecules, including pharmaceutical precursors. google.comgoogle.comchemicalbook.com For instance, it serves as a precursor in the preparation of intermediates for proton pump inhibitors. google.com

Table 1: N-Oxidation of this compound

| Reactant | Typical Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Peroxy acids (e.g., m-CPBA), H₂O₂/CH₃COOH | This compound N-oxide | Oxidation |

Side-Chain Oxidation of the Methyl Group

The functionalization of the methyl group at the 3-position can be approached through different strategies, with the reactivity being significantly influenced by the presence of the N-oxide functionality.

Direct oxidation of the methyl group on the parent this compound can be challenging. However, analogous to other alkyl-substituted aromatic systems, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen atom. libretexts.orglibretexts.org

A more common and controlled method for functionalizing the methyl group involves a rearrangement reaction of the corresponding N-oxide. The reaction of this compound N-oxide with acetic anhydride (B1165640) does not lead to oxidation of the 3-methyl group but can induce a rearrangement to functionalize the 2-position, a reaction known as the Boekelheide rearrangement. For the isomeric 3,4-dimethoxy-2-methylpyridine (B3069047) N-oxide, treatment with acetic anhydride followed by hydrolysis yields 2-hydroxymethyl-3,4-dimethoxypyridine. google.comgoogle.com This process involves an initial acetylation of the N-oxide oxygen, followed by an intramolecular rearrangement and subsequent hydrolysis to yield the hydroxymethyl derivative. A related side-chain functionalization involves the chlorination of the methyl group on a similar N-oxide scaffold to produce a 2-chloromethyl derivative. google.com

Table 2: Functionalization via N-Oxide Rearrangement

| Reactant | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 3,4-dimethoxy-2-methylpyridine N-oxide (Isomer) | 1. Acetic Anhydride (Ac₂O) 2. Hydrolysis (e.g., NaOH solution) | 2-acetoxymethyl-3,4-dimethoxypyridine | 2-hydroxymethyl-3,4-dimethoxypyridine |

Reduction Reactions

Catalytic Hydrogenation and Hydride Reductions

The aromatic pyridine ring of this compound can be reduced to the corresponding saturated piperidine (B6355638) ring via catalytic hydrogenation. This reaction requires a metal catalyst and a source of hydrogen. rsc.org A variety of catalysts, including those based on rhodium, palladium, and platinum, are effective for the hydrogenation of pyridines. rsc.orgtcichemicals.comresearchgate.net For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a wide range of functionalized pyridines under mild conditions, typically yielding the cis-substituted piperidine as the major product. rsc.orgrsc.org The expected product from the complete reduction of this compound would be 2,4-dimethoxy-3-methylpiperidine.

In contrast, common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of the electron-rich pyridine ring under standard conditions. khanacademy.orgrushim.ru These reagents are typically used to reduce carbonyl groups and other more reactive functionalities, but the aromatic stabilization of the pyridine ring makes it resistant to nucleophilic hydride attack unless the ring is activated by an electron-withdrawing group or quaternization.

Table 3: Catalytic Hydrogenation of the Pyridine Ring

| Reactant | Typical Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂ gas, Metal Catalyst (e.g., Rh₂O₃, Pd/C, PtO₂) | 2,4-Dimethoxy-3-methylpiperidine | Reduction / Hydrogenation |

Reduction of Pyridine N-Oxides

The deoxygenation of this compound N-oxide to regenerate the parent pyridine is a common and synthetically useful transformation. This reduction can be accomplished using a variety of reagents and methods.

Classical methods include the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃). Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) can also efficiently cleave the N-O bond. Other reducing agents, such as sulfur dioxide, have also been patented for this purpose. google.com More recently, modern photochemical methods have been developed that allow for the deoxygenation of N-oxides under mild conditions, tolerating a wide range of other functional groups. chemrxiv.org

Table 4: Reagents for the Deoxygenation of Pyridine N-Oxides

| Reactant | Reagent/Method | Product | Reaction Type |

|---|---|---|---|

| This compound N-oxide | Phosphorus Trichloride (PCl₃) or Triphenylphosphine (PPh₃) | This compound | Reduction / Deoxygenation |

| Catalytic Hydrogenation (H₂, Pd/C) | |||

| Sulfur Dioxide (SO₂) | |||

| Photocatalysis (e.g., Rhenium complex) chemrxiv.org |

Functional Group Transformations and Interconversions

Methoxylation and Demethoxylation Reactions

The methoxy groups on the pyridine ring can be subjects of transformation. Methoxylation, or the introduction of a methoxy group, is typically achieved through nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halide. For instance, a chloro-substituted pyridine N-oxide can be converted to a methoxy-substituted derivative by treatment with sodium methoxide. chemicalbook.com

Conversely, demethylation involves the cleavage of the methyl-oxygen ether bond to yield a hydroxyl group (a pyridone or hydroxypyridine). This is often accomplished using strong protic acids like hydrobromic acid (HBr) or with Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. google.com Aluminum halides, such as aluminum chloride (AlCl₃), can also be used for demethylation. google.com The reaction conditions can potentially be tuned to achieve selective demethylation of one methoxy group over the other, depending on their relative positions and electronic environment.

Table 5: Methoxylation via Nucleophilic Aromatic Substitution

| Reactant Example | Reagents | Product Example | Reaction Type |

|---|---|---|---|

| 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Sodium Methoxide (NaOMe) | 3,4-Dimethoxy-2-methylpyridine N-oxide | Nucleophilic Aromatic Substitution |

Table 6: Demethoxylation of Methoxy-Substituted Pyridines

| Reactant | Typical Reagents | Potential Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃), Hydrobromic Acid (HBr) | 2-Hydroxy-4-methoxy-3-methylpyridine, 4-Hydroxy-2-methoxy-3-methylpyridine, or 2,4-Dihydroxy-3-methylpyridine | Ether Cleavage / Demethylation |

Transformations Involving the Methyl Substituent

The methyl group at the 3-position of this compound is expected to undergo several characteristic transformations, influenced by the electronic nature of the substituted pyridine ring.

Oxidation: The methyl group can be oxidized to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. The electron-rich nature of the 2,4-dimethoxypyridine (B102433) ring may facilitate oxidation by making the methyl group more susceptible to attack by oxidizing agents. Typical reagents for the oxidation of methylpyridines include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). The reaction proceeds through the formation of intermediate species which are then further oxidized.

Halogenation: Halogenation of the methyl group, typically leading to halomethylpyridines, can be achieved under radical conditions. This often involves the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and exposure to UV light. The reaction proceeds via a free-radical chain mechanism involving the formation of a benzylic-type radical on the methyl group. The stability of this radical intermediate is crucial for the reaction to proceed efficiently.

Deprotonation and Lithiation: The acidity of the methyl protons in methylpyridines is higher than that of methyl groups on benzene rings due to the electron-withdrawing nature of the pyridine nitrogen. This acidity can be further influenced by the methoxy substituents. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can lead to deprotonation of the methyl group, forming a lithiated intermediate. This nucleophilic species can then be reacted with various electrophiles to introduce a wide range of functional groups.

Table 1: Potential Transformations of the Methyl Substituent of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | KMnO₄ or SeO₂ | 2,4-Dimethoxy-3-(hydroxymethyl)pyridine, 2,4-Dimethoxy-3-pyridinecarboxaldehyde, or 2,4-Dimethoxy-3-pyridinecarboxylic acid |

| Radical Halogenation | N-Halosuccinimide (NBS, NCS), radical initiator (AIBN), UV light | 2,4-Dimethoxy-3-(halomethyl)pyridine |

| Deprotonation/Lithiation | Strong base (n-BuLi, LDA), followed by an electrophile (E+) | 2,4-Dimethoxy-3-(CH₂E)pyridine |

Mechanistic Investigations of Key Reactions

Kinetic Studies and Reaction Rate Determination

No specific kinetic studies or reaction rate determinations for transformations involving the methyl substituent of this compound have been reported. However, kinetic studies on related pyridine derivatives provide insight into the factors that would likely influence the reaction rates.

For reactions such as oxidation or halogenation, the rate would be dependent on the concentration of the reactants and the catalyst, if any. The electronic effects of the methoxy groups are expected to play a significant role. As electron-donating groups, they increase the electron density on the pyridine ring, which could affect the stability of intermediates and transition states, thereby influencing the reaction rate. For instance, in electrophilic aromatic substitution reactions, electron-donating groups generally increase the reaction rate. While the reactions of the methyl group are not direct substitutions on the ring, the electronic environment of the ring can still have a considerable impact.

A hypothetical rate law for a reaction involving this compound (DMP) and a reagent (R) could be expressed as:

Rate = k[DMP]ⁿ[R]ᵐ

Where k is the rate constant, and n and m are the reaction orders with respect to each reactant. These parameters would need to be determined experimentally through methods such as monitoring the disappearance of reactants or the appearance of products over time using spectroscopic techniques like UV-Vis or NMR spectroscopy.

Table 2: Illustrative Kinetic Data for Reactions of a Substituted Pyridine

This table presents hypothetical kinetic data to illustrate how such data would be presented for a reaction involving a substituted pyridine.

| Experiment | [Substituted Pyridine] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Identification of Reaction Intermediates

The identification of reaction intermediates is essential for elucidating reaction mechanisms. For the potential transformations of the methyl group on this compound, several types of intermediates can be postulated based on known mechanisms for similar reactions.

Radical Intermediates: In radical halogenation, the key intermediate would be a pyridyl-methyl radical. This radical's stability would be influenced by the delocalization of the unpaired electron into the pyridine ring, a process that is affected by the methoxy substituents. These transient species are typically detected using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Carbanionic Intermediates: In deprotonation reactions, a carbanion is formed on the methyl group. The stability of this carbanion is enhanced by the electron-withdrawing nature of the pyridine nitrogen. The presence of two electron-donating methoxy groups might slightly destabilize this carbanion compared to an unsubstituted methylpyridine. These intermediates can often be characterized at low temperatures using NMR spectroscopy.

N-Oxide Intermediates: While not a direct transformation of the methyl group, the pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are important intermediates in the functionalization of the pyridine ring and can also influence the reactivity of the substituents. The formation of this compound-N-oxide could be a preliminary step in certain synthetic routes. N-oxides are generally stable compounds that can be isolated and characterized by standard spectroscopic methods.

The direct observation and characterization of these intermediates for this compound would require dedicated mechanistic studies employing advanced spectroscopic and analytical techniques.

Derivatization Strategies and Analogue Synthesis Based on 2,4 Dimethoxy 3 Methylpyridine

Synthesis of Ring-Substituted Derivatives

The pyridine (B92270) ring of 2,4-dimethoxy-3-methylpyridine is electron-rich due to the presence of two methoxy (B1213986) groups, which facilitates certain types of substitution reactions. Functionalization of the ring is a primary strategy for modulating the electronic and steric properties of the molecule.

Introduction of Additional Functionalities onto the Pyridine Ring

The introduction of new functional groups onto the pyridine ring can be achieved through several methods, with directed ortho-metalation (DoM) being a particularly powerful tool for regioselective synthesis. wikipedia.orgunblog.fr The methoxy group at the C-4 position can act as a directing metalation group (DMG), guiding deprotonation by a strong base, such as n-butyllithium, to the adjacent C-5 position. wikipedia.org This generates a lithiated intermediate that can react with a variety of electrophiles to introduce substituents specifically at the C-5 position.

Table 1: Potential C-5 Functionalization via Directed Ortho-Metalation

| Electrophile | Resulting Functional Group at C-5 |

|---|---|

| I₂ | Iodo |

| Br₂ | Bromo |

| CO₂ | Carboxylic acid |

| R-CHO (Aldehydes) | Hydroxyalkyl |

Another key strategy is electrophilic halogenation. Although the pyridine nitrogen is deactivating, the activating effect of the two methoxy groups can enable halogenation. The reaction of substituted pyridines with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the ring, likely at the C-5 position, which is activated by both methoxy groups and less sterically hindered than the C-6 position. nih.govchemrxiv.org

Modification of Methoxy Groups

The methoxy groups at the C-2 and C-4 positions are susceptible to cleavage, providing a route to hydroxypyridine derivatives. These phenolic compounds are valuable intermediates for introducing new functionalities through O-alkylation or conversion to triflates for cross-coupling reactions. Demethylation of aryl methyl ethers is a well-established transformation. Reagents such as boron tribromide (BBr₃), hydroiodic acid (HI), or strong nucleophiles like lithium iodide can be employed. Selective demethylation can be challenging, but in related systems like 2,4-dimethoxyquinolines, conditions have been developed for preferential cleavage of one methoxy group over the other, suggesting that similar selectivity could be achieved with this compound.

Side-Chain Modifications at the Methyl Position

The methyl group at the C-3 position, while generally unreactive, can be functionalized, typically after initial modification into a more reactive handle. This allows for the extension of side chains or the introduction of various functional moieties.

Synthesis of 2-Hydroxymethyl and 2-Chloromethyl Analogues

A common strategy to functionalize a methyl group on a pyridine ring involves an N-oxidation/rearrangement sequence. For the analogous compound, 3,4-dimethoxy-2-methylpyridine (B3069047), this process is well-documented. The synthesis begins with the oxidation of the pyridine nitrogen to form the N-oxide. Treatment of this N-oxide with acetic anhydride (B1165640) induces a rearrangement to yield 2-acetoxymethyl-3,4-dimethoxypyridine. Subsequent hydrolysis with a base, such as sodium hydroxide, affords 2-hydroxymethyl-3,4-dimethoxypyridine. researchgate.netgoogle.com

This hydroxymethyl derivative serves as a crucial precursor for the corresponding chloromethyl analogue. The conversion is typically achieved by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent, which yields 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. google.comprepchem.comgoogle.com This hydrochloride salt is a stable and reactive intermediate for further modifications. acs.orgpatsnap.com

Table 2: Synthesis of Key Side-Chain Intermediates

| Starting Material | Reagents | Product |

|---|---|---|

| 3,4-Dimethoxy-2-methylpyridine-N-oxide | 1. Acetic anhydride2. NaOH (hydrolysis) | 2-Hydroxymethyl-3,4-dimethoxypyridine |

Elaboration of the Methyl Group into Longer Alkyl Chains or Heterocycles

The 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is an excellent electrophile for nucleophilic substitution reactions. This allows for the direct attachment of a wide variety of side chains. For example, it can react with sulfur, oxygen, or nitrogen nucleophiles to form thioethers, ethers, or amines, respectively. One documented reaction is its condensation with cysteamine (B1669678) to produce 2-((3,4-dimethoxy-2-pyridinyl)methyl)thio)ethanamine, demonstrating its utility in building more complex side chains. prepchem.com

An alternative strategy for elaborating the methyl group involves increasing its acidity through the introduction of an electron-withdrawing group on the pyridine ring. For instance, nitration of the pyridine ring at the C-5 position would significantly increase the acidity of the C-3 methyl protons. This activated methyl group can then undergo condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base catalyst like piperidine (B6355638). This approach, demonstrated in the synthesis of 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines, provides a pathway to vinyl-substituted pyridines, which can be further modified. researchgate.netmdpi.com

Synthesis of Bicyclic and Polycyclic Systems Incorporating the this compound Moiety

The functionalized derivatives of this compound are valuable precursors for constructing fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, can lead to novel bicyclic and polycyclic scaffolds.

The synthesis of such systems often relies on intramolecular cyclization reactions. A general approach involves introducing two reactive functional groups onto the pyridine scaffold that can subsequently react with each other to close a ring. For example, a halogen atom introduced at the C-5 position (as described in 4.1.1) and an elaborated side chain at the C-2 or C-3 position can serve as handles for intramolecular palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling) to form a new fused ring.

Another strategy could involve the condensation of a bifunctional reagent with two sites on the pyridine ring. For instance, a derivative containing both a C-5 amine and a C-6 carboxylic acid could be condensed with various reagents to form fused pyrimidines or pyridazines. rsc.orgnih.gov While specific examples starting from this compound are not prevalent, the general principles of pyridine annulation suggest that derivatives such as 5-amino-2,4-dimethoxy-3-methylpyridine or 2-hydroxymethyl-5-bromopyridine could be key intermediates in the construction of novel fused systems. acs.orgdntb.gov.ua

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 3 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating methoxy (B1213986) (-OCH₃) groups and the methyl (-CH₃) group on the pyridine (B92270) ring.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the two aromatic protons, the three methyl protons, and the six protons of the two methoxy groups. The aromatic protons, H-5 and H-6, form an AX spin system and will appear as doublets due to mutual coupling. The H-6 proton is expected to be downfield (at a higher ppm value) compared to the H-5 proton due to its position adjacent to the electronegative nitrogen atom. The methyl group at the C-3 position and the two methoxy groups at C-2 and C-4 will each appear as singlets.

In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons from the methyl and methoxy substituents. The carbons directly attached to the oxygen atoms (C-2 and C-4) will be significantly shifted downfield. The substitution pattern can be confirmed by comparing observed chemical shifts with those predicted by additivity rules for substituted pyridines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments for 2,4-Dimethoxy-3-methylpyridine This table presents expected chemical shift values based on the analysis of similar substituted pyridine structures. Actual experimental values may vary.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-5 | ~6.8 | d | C-2 | ~163 |

| H-6 | ~8.0 | d | C-3 | ~115 |

| 2-OCH₃ | ~3.9 | s | C-4 | ~165 |

| 4-OCH₃ | ~3.8 | s | C-5 | ~105 |

| 3-CH₃ | ~2.2 | s | C-6 | ~150 |

| 2-OCH₃ | ~53 | |||

| 4-OCH₃ | ~55 | |||

| 3-CH₃ | ~12 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the assignments and elucidating the complete molecular structure. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹³C). This technique allows for the unambiguous assignment of the protonated carbons. Cross-peaks would confirm the following connections: H-5 to C-5, H-6 to C-6, the methyl protons to the C-3 methyl carbon, and the methoxy protons to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. It is particularly useful for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations include:

Protons of the 3-CH₃ group to C-2, C-3, and C-4.

Protons of the 2-OCH₃ group to C-2.

Protons of the 4-OCH₃ group to C-4.

H-5 proton to C-3 and C-4.

H-6 proton to C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would be expected to show correlations between:

The 3-CH₃ protons and the protons of the adjacent 2-OCH₃ and 4-OCH₃ groups.

The 2-OCH₃ protons and the H-6 proton.

The 4-OCH₃ protons and the H-5 proton. These through-space interactions help to confirm the substituent positions and reveal the preferred orientation of the methoxy groups relative to the ring.

The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups possess lone pairs of electrons, making them potential hydrogen bond acceptors. When this compound is dissolved in a protic solvent (e.g., methanol (B129727) or water), intermolecular hydrogen bonds can form. These interactions can be observed through changes in NMR chemical shifts. For example, the formation of a hydrogen bond at the pyridine nitrogen typically causes a downfield shift in the signals of the adjacent protons (H-6), reflecting the withdrawal of electron density from the ring. sigmaaldrich.com The magnitude of these solvent-induced shifts can provide qualitative information about the strength and nature of these intermolecular forces.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net These methods are complementary and are used to identify functional groups and probe molecular structure.

The vibrational spectrum of this compound is complex but can be interpreted by assigning bands to specific functional groups and molecular motions.

Pyridine Ring Vibrations: The aromatic ring gives rise to several characteristic bands. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. A ring breathing mode, which involves the symmetric expansion and contraction of the entire ring, is also a characteristic feature.

C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups occurs in the 2950-2850 cm⁻¹ range. C-H bending vibrations (in-plane and out-of-plane) appear at lower frequencies.

Methoxy and Methyl Group Vibrations: The C-O stretching vibrations of the two methoxy groups are expected to produce strong bands, typically in the 1250-1000 cm⁻¹ region. The asymmetric and symmetric deformation (bending) modes of the methyl group (δCH₃) usually appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Table 2: Expected Characteristic Vibrational Modes for this compound This table presents typical frequency ranges for the assigned vibrational modes.

| Vibrational Mode | Abbreviation | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | ν(C-H) | 3100-3000 | Medium |

| Aliphatic C-H Stretch | ν(C-H) | 2950-2850 | Medium-Strong |

| Pyridine Ring Stretch | ν(C=C), ν(C=N) | 1600-1400 | Strong |

| Methyl Asymmetric Bending | δₐₛ(CH₃) | ~1450 | Medium |

| Methyl Symmetric Bending | δₛ(CH₃) | ~1380 | Medium |

| Aromatic C-O Stretch | ν(C-O) | 1260-1200 | Strong |

| Aliphatic C-O Stretch | ν(C-O) | 1150-1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | γ(C-H) | 900-700 | Strong |

Vibrational spectroscopy is highly sensitive to changes in molecular conformation and intermolecular forces like hydrogen bonding. The rotational position (conformation) of the methoxy groups relative to the plane of the pyridine ring can influence the exact frequency and intensity of the C-O stretching and CH₃ rocking modes.

Furthermore, the formation of a hydrogen bond between a proton donor (like water or an alcohol) and the nitrogen atom of the pyridine ring significantly perturbs the ring's electronic structure. This perturbation leads to noticeable shifts in the vibrational frequencies of the ring modes. mst.edu Typically, the ring stretching vibrations shift to higher wavenumbers (a blue shift) upon hydrogen bond formation, as the interaction strengthens the ring bonds. dicp.ac.cn By comparing the spectra of the pure compound with its spectrum in a hydrogen-bonding solvent, one can directly observe and quantify the effects of these intermolecular interactions. rsc.org

Force Field Analysis and Theoretical Vibrational Spectra

Force field analysis and the calculation of theoretical vibrational spectra are powerful computational tools for understanding the molecular dynamics and structural properties of molecules like this compound. These methods, often employed alongside experimental techniques like Infrared (IR) and Raman spectroscopy, provide a deeper insight into the vibrational modes of the molecule.

Force fields in molecular mechanics are sets of parameters and equations used to calculate the potential energy of a system of atoms. acs.orged.ac.uk For a molecule such as this compound, a force field would define parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The development of accurate force fields is crucial for performing molecular dynamics simulations to study the conformational landscape and dynamic behavior of the molecule. ed.ac.uk

Theoretical vibrational spectra are typically calculated using quantum chemical methods, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. researchgate.netnih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which include the stretching and bending of C-H, C-N, C-O, and C-C bonds, as well as the deformations of the pyridine ring.

For this compound, theoretical calculations would predict characteristic vibrational frequencies. The table below illustrates hypothetical, yet representative, vibrational modes and their calculated frequencies based on DFT analysis of similar substituted pyridines. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Methyl) | -CH₃ | 2950 - 3000 |

| C-H Stretch (Methoxy) | -OCH₃ | 2850 - 2970 |

| C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Methoxy Groups | 1000 - 1300 |

| Ring Breathing | Pyridine Ring | 950 - 1050 |

| C-H Out-of-Plane Bend | Pyridine Ring | 700 - 900 |

This table contains representative data for illustrative purposes.

By comparing the theoretical spectrum with experimental IR and Raman data, a detailed assignment of the observed vibrational bands can be achieved, confirming the molecular structure and providing information on the intramolecular forces. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, the exact mass can be calculated based on the masses of its constituent isotopes. The molecular formula is C₈H₁₁NO₂.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 153.078979 |

This table presents the theoretical exact mass calculated from the most abundant isotopes.

An experimental HRMS measurement yielding a mass very close to 153.0790 Da would confidently confirm the elemental composition of the molecular ion as [C₈H₁₁NO₂]⁺.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound (m/z 153.08) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl radicals from the methoxy groups and the cleavage of the methoxy groups themselves.

Plausible Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): The molecular ion can lose a methyl radical from one of the methoxy groups, resulting in a stable fragment ion. [C₈H₁₁NO₂]⁺• → [C₇H₈NO₂]⁺ + •CH₃ (m/z 138.05)

Loss of formaldehyde (B43269) (-CH₂O): A subsequent or alternative fragmentation could involve the loss of formaldehyde from the ion produced in the first step. [C₇H₈NO₂]⁺ → [C₆H₆NO]⁺ + CH₂O (m/z 108.04)

Loss of a methoxy radical (-•OCH₃): Cleavage of the entire methoxy group is also a possible pathway. [C₈H₁₁NO₂]⁺• → [C₇H₈N]⁺ + •OCH₃ (m/z 106.07)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 153.08 | 138.05 | •CH₃ |

| 153.08 | 122.06 | •OCH₃ |

| 138.05 | 110.06 | CO |

| 138.05 | 108.04 | CH₂O |

This table outlines plausible fragmentation pathways for this compound for illustrative purposes.

By analyzing these fragmentation patterns, researchers can piece together the connectivity of the atoms within the molecule, confirming the positions of the methoxy and methyl substituents on the pyridine ring. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the stereochemistry of a molecule.

Determination of Solid-State Molecular Structure and Stereochemistry

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as substituted dimethoxy-bipyridines and other pyridine derivatives, provides insight into the expected molecular geometry. researchgate.netnih.gov The pyridine ring is expected to be planar, with the methoxy and methyl substituents lying nearly in the plane of the ring.

The table below shows representative crystallographic data for a related dimethoxy-substituted bipyridine compound, illustrating the type of information obtained from an X-ray diffraction experiment. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.851(2) |

| b (Å) | 13.634(3) |

| c (Å) | 9.215(2) |

| β (°) | 113.45(3) |

| Volume (ų) | 1018.8(4) |

| Z | 4 |

Data from a representative structure, 4,4'-dimethoxy-2,2'-bipyridine, for illustrative purposes. nih.gov

This technique would precisely define the bond lengths (e.g., C-N, C-O, C-C) and angles within the this compound molecule, confirming its substitution pattern and conformational preferences in the solid state.

Analysis of Crystal Packing and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This arrangement, known as the crystal packing, is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The study of these interactions forms the basis of supramolecular chemistry. acs.org

In the crystal structure of pyridine derivatives, non-covalent interactions like C–H···N hydrogen bonds, C–H···O interactions, and π–π stacking interactions are commonly observed. researchgate.netnih.govmdpi.com For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The aromatic pyridine ring can participate in π–π stacking, where rings of adjacent molecules align in a parallel or offset fashion. nih.gov

These interactions create a complex and well-defined three-dimensional supramolecular architecture that dictates the physical properties of the crystal, such as its melting point and solubility. Analysis of the crystal packing provides crucial insights into how molecules recognize and assemble with one another. researchgate.netacs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the contribution of its electron density to the total electron density is dominant.

The Hirshfeld surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions, while white areas denote contacts at the van der Waals separation.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on these plots are characteristic of specific interaction types.

In the analysis of related dimethoxy-substituted heterocyclic compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, Hirshfeld analysis has revealed the prevalence of specific intermolecular forces. researchgate.net The key interactions identified are typically dominated by H···H, C-H···O, and N-H···O contacts. researchgate.net The fingerprint plots for these types of compounds generally show that H···H interactions account for the largest percentage of the total surface area, which is common for organic molecules rich in hydrogen atoms. The C-H···O and N-H···O interactions are also significant, indicating the important role of hydrogen bonding in the crystal packing. researchgate.net

For a molecule like this compound, it can be inferred that similar interactions would be prominent. The presence of methoxy groups and the pyridine ring would likely lead to C-H···O and C-H···N interactions, as well as potential π-π stacking interactions involving the aromatic rings.

Below is a representative data table summarizing the percentage contributions of the most significant intermolecular contacts as would be determined from a Hirshfeld surface analysis of a molecule with similar functional groups.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.2 |

| C-H···O/O···H | 28.5 |

| C-H···N/N···H | 12.3 |

| C···C (π-π stacking) | 5.8 |

| Other | 8.2 |

Note: This data is illustrative and based on analyses of structurally related compounds.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals.

Analysis of Electronic Transitions and Absorption Maxima

The electronic spectrum of a substituted pyridine derivative like this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in aromatic systems. These transitions are generally high in intensity.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (in this case, the lone pair on the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups) to a π* antibonding orbital. These transitions are characteristically of lower intensity compared to π → π* transitions.

The absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The methoxy groups, being electron-donating, and the methyl group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. This is due to the raising of the energy of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.

A hypothetical table of absorption maxima for this compound in a non-polar solvent is presented below, based on typical values for substituted pyridines.

| Transition Type | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π | ~265 | ~3500 |

| n → π | ~290 | ~400 |

Correlation with Computational Electronic Structure Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. mdpi.com These calculations can provide valuable insights into the nature of the electronic transitions, including the specific molecular orbitals involved and the oscillator strength of each transition, which is related to the intensity of the absorption band.

For a molecule such as this compound, TD-DFT calculations would typically be performed on a geometry that has been optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). google.com The calculated excitation energies and oscillator strengths can then be compared with the experimental UV-Visible spectrum.

The calculations would likely predict the main absorption bands corresponding to the π → π* and n → π* transitions. For instance, the π → π* transition would be characterized by a large oscillator strength and would involve molecular orbitals delocalized over the pyridine ring. The n → π* transition would have a smaller oscillator strength and would originate from the non-bonding orbitals of the nitrogen and oxygen atoms.

A comparison of theoretical and experimental data allows for a more definitive assignment of the observed absorption bands to specific electronic transitions. Discrepancies between the calculated and experimental λmax values can arise from solvent effects and the approximations inherent in the computational methods. Nevertheless, the qualitative agreement is generally good, making computational chemistry an indispensable tool in the interpretation of UV-Visible spectra. mdpi.com

The following table illustrates the kind of data that would be generated from a TD-DFT calculation and its correlation with experimental findings.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Assignment |

| ~265 | 260 | 0.085 | HOMO → LUMO | π → π |

| ~290 | 285 | 0.005 | HOMO-1 → LUMO | n → π |

Note: The computational data presented is hypothetical and serves to illustrate the correlation with experimental results.

Computational and Theoretical Chemistry Studies of 2,4 Dimethoxy 3 Methylpyridine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules at the electronic level. researchgate.net For a molecule like 2,4-dimethoxy-3-methylpyridine, these methods can predict its geometry, stability, and reactivity. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of organic molecules. nih.govnih.gov

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. nih.gov

For this compound, particular attention would be paid to the orientation of the two methoxy (B1213986) groups (-OCH₃) and the methyl group (-CH₃) attached to the pyridine (B92270) ring. Rotations around the C-O and C-C single bonds can lead to different conformers (rotational isomers) with varying energies. A conformational analysis would be performed to identify the global minimum energy structure, which represents the most stable and populated conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the kind of data that would be generated from a geometry optimization calculation using a method like DFT B3LYP/6-31G(d).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.35 Å |

| C6-N1 | 1.34 Å | |

| C2-O(methoxy) | 1.36 Å | |

| C4-O(methoxy) | 1.37 Å | |

| C3-C(methyl) | 1.51 Å | |

| Bond Angle | C6-N1-C2 | 118.0° |

| N1-C2-C3 | 122.5° | |

| C2-C3-C4 | 118.5° | |

| Dihedral Angle | C3-C2-O-C(methyl) | ~180° (anti-periplanar) |

| C3-C4-O-C(methyl) | ~0° (syn-periplanar) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so regions of the molecule with high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and regions with high LUMO density are prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. nih.govuni-muenchen.de For this compound, the electron-donating methoxy groups and the methyl group would be expected to raise the energy of the HOMO, while the electronegative nitrogen atom in the pyridine ring would influence the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. scirp.org It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals, which closely resembles the familiar Lewis structure. scirp.orgwisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. mdpi.com

The resulting map is color-coded:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are attractive to electrophiles (e.g., lone pairs on nitrogen and oxygen atoms).

Blue regions indicate positive electrostatic potential, showing electron-deficient areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to the ring or methyl groups).

Green regions represent neutral potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the nitrogen atom of the pyridine ring, making it a primary site for protonation or hydrogen bonding. researchgate.netrsc.org

Reaction Pathway and Transition State Analysis

Computational chemistry is also used to explore the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing critical points, including transition states—the highest energy point along the reaction coordinate. nih.gov

For this compound, one might study its reactivity in an electrophilic aromatic substitution reaction. Calculations would involve:

Modeling Reactants and Products: Optimizing the geometries of the starting material, the electrophile, and the final product(s).

Locating the Transition State (TS): Finding the saddle point on the potential energy surface corresponding to the energy barrier of the reaction. This structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is crucial for predicting the reaction rate.

Such studies could determine, for example, whether an electrophile would preferentially attack at the C5 or C6 position of the pyridine ring and what the energy barrier for that reaction would be.

Computational Modeling of Synthetic Reactions

Computational modeling has become an indispensable tool for predicting the outcomes and understanding the mechanisms of synthetic reactions. For substituted pyridines, methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries of reactants, transition states, and products, thereby mapping out the reaction energy landscape. uctm.eduijcce.ac.irnih.gov These calculations help in predicting reaction feasibility, regioselectivity, and chemoselectivity. researchgate.net

For instance, in the synthesis of complex pyridine derivatives, DFT calculations can elucidate the electronic structure and reactivity of precursor molecules. ijcce.ac.ir Frontier Molecular Orbital (FMO) analysis can reveal the sites most susceptible to nucleophilic or electrophilic attack, guiding the choice of reagents and reaction conditions. nih.govresearchgate.net While specific studies modeling the synthesis of this compound are not prevalent, the established methodologies are broadly applicable. Theoretical investigations into multicomponent reactions to form substituted pyridines have demonstrated good agreement between calculated and experimental geometrical parameters, validating the predictive power of these models. nih.govresearchgate.netnih.gov

Table 1: Common DFT Functionals and Basis Sets for Modeling Pyridine Synthesis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and spectroscopic data prediction. uctm.edu |

| B3LYP | 6-311++G(d,p) | Electronic property calculations, including UV-Vis spectra. ijcce.ac.ir |

| LSDA | SDD | Analysis of geometric structures for metal complexes involving pyridine ligands. nih.gov |

Understanding Catalytic Mechanisms Involving this compound

The pyridine motif is a crucial component in many ligands used in transition-metal catalysis. Computational chemistry plays a vital role in elucidating the complex mechanisms of these catalytic cycles. escholarship.org Theoretical studies on reactions like the rhodium-catalyzed [2+2+2] cycloaddition for pyridine synthesis have detailed the mechanistic pathway, showing that the oxidative coupling of two alkyne molecules is more favorable than the coupling of an alkyne and a nitrile. researchgate.net

While this compound itself is not a widely cited catalyst or ligand in computational studies, its electronic properties—influenced by the electron-donating methoxy groups and the methyl group—could be modeled to predict its behavior. DFT calculations are used to study the entire catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. These simulations can identify the rate-determining step and explain how ligand structure influences catalyst activity and selectivity. researchgate.net For example, in the electrocatalytic hydrogenation of pyridines, DFT calculations have shown that the Rh(0) surface interacts moderately with the product, which lowers the energy required for the rate-determining desorption step. acs.org Organocatalytic functionalization of pyridines has also been studied, with computations helping to explain positional selectivity. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing atomic-level insights into their conformational flexibility and interactions with their environment over time. rsc.org

Conformational Flexibility and Dynamic Behavior in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent environment. By simulating the molecule's trajectory over nanoseconds or microseconds, researchers can analyze the rotational freedom of its substituent groups. The methoxy groups at the C2 and C4 positions, in particular, can rotate around their C-O bonds, leading to different stable or transient conformations.